(Z)-3-(4-bromothiophen-2-yl)-2-cyanoacrylic acid

Catalog No.
S14271572
CAS No.
M.F
C8H4BrNO2S
M. Wt
258.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-3-(4-bromothiophen-2-yl)-2-cyanoacrylic acid

Product Name

(Z)-3-(4-bromothiophen-2-yl)-2-cyanoacrylic acid

IUPAC Name

(Z)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enoic acid

Molecular Formula

C8H4BrNO2S

Molecular Weight

258.09 g/mol

InChI

InChI=1S/C8H4BrNO2S/c9-6-2-7(13-4-6)1-5(3-10)8(11)12/h1-2,4H,(H,11,12)/b5-1-

InChI Key

ROULRPKZPPOYSM-KTAJNNJTSA-N

Canonical SMILES

C1=C(SC=C1Br)C=C(C#N)C(=O)O

Isomeric SMILES

C1=C(SC=C1Br)/C=C(/C#N)\C(=O)O

(Z)-3-(4-bromothiophen-2-yl)-2-cyanoacrylic acid is a compound characterized by its unique structure, which includes a cyanoacrylic acid moiety and a bromothiophene group. This compound has garnered interest in various fields due to its potential applications in organic synthesis and medicinal chemistry. The presence of both the cyano and acrylic functionalities allows for diverse reactivity patterns, making it a versatile building block in chemical synthesis.

The reactivity of (Z)-3-(4-bromothiophen-2-yl)-2-cyanoacrylic acid can be attributed to its functional groups. The cyano group is known for its ability to participate in nucleophilic addition reactions, while the acrylic acid part can undergo Michael addition reactions. These properties enable the compound to serve as an intermediate in various synthetic pathways, including the formation of more complex molecules through reactions such as:

  • Nucleophilic Addition: The cyano group can react with nucleophiles, leading to the formation of substituted derivatives.
  • Michael Addition: The acrylic moiety can act as an electrophile, allowing for conjugate addition by nucleophiles.
  • Cross-Coupling Reactions: The bromine atom on the thiophene ring can participate in palladium-catalyzed cross-coupling reactions, facilitating the introduction of various aryl groups.

Research into the biological activity of (Z)-3-(4-bromothiophen-2-yl)-2-cyanoacrylic acid highlights its potential as an antimicrobial and anticancer agent. Compounds with similar structural features have shown various degrees of biological activity, suggesting that this compound may also exhibit significant pharmacological properties. Specific studies are required to elucidate its mechanism of action and efficacy against different biological targets.

The synthesis of (Z)-3-(4-bromothiophen-2-yl)-2-cyanoacrylic acid typically involves several steps:

  • Formation of the Thiophene Derivative: Starting from 4-bromothiophene-2-carbaldehyde, reactions with appropriate amines or other nucleophiles can yield substituted thiophenes.
  • Cyanoacrylic Acid Formation: The introduction of the cyano group is often achieved through nucleophilic substitution or addition reactions involving malonic acid derivatives or similar compounds.
  • Final Coupling: The final product can be obtained through condensation reactions under acidic or basic conditions, ensuring that the desired (Z) configuration is maintained.

These methods may vary based on specific reagents and conditions used, but generally follow established protocols for synthesizing cyanoacrylic acids.

(Z)-3-(4-bromothiophen-2-yl)-2-cyanoacrylic acid has potential applications in:

  • Organic Synthesis: As a versatile intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Investigated for its potential use as an antimicrobial or anticancer agent.
  • Material Science: Possible applications in developing new materials with unique electronic or optical properties due to its conjugated structure.

Interaction studies involving (Z)-3-(4-bromothiophen-2-yl)-2-cyanoacrylic acid focus on its reactivity with various biological targets and synthetic reagents. Understanding these interactions is crucial for predicting its behavior in biological systems and optimizing its use in synthetic applications. Studies may include:

  • Binding Affinity Studies: Assessing how well the compound interacts with specific enzymes or receptors.
  • Reactivity Profiling: Evaluating how it reacts under different conditions with nucleophiles and electrophiles.

Several compounds share structural similarities with (Z)-3-(4-bromothiophen-2-yl)-2-cyanoacrylic acid, including:

  • (E)-4-Bromo-N-(3-bromothiophen-2-yl)methylene-2-methylaniline
    • Similarity: Contains bromothiophene; used in cross-coupling reactions.
    • Uniqueness: Focuses on imine formation rather than cyanoacrylic functionality.
  • (Z)-3-(4-chlorothiophen-2-yl)-2-cyanoacrylic acid
    • Similarity: Shares the cyanoacrylic structure but differs in halogen substitution.
    • Uniqueness: Chlorine may alter biological activity compared to bromine.
  • (Z)-3-(5-bromo-thiophen-3-yl)-2-cyanoacrylic acid
    • Similarity: Contains a thiophene ring and cyanoacrylic structure.
    • Uniqueness: Different position of bromine on the thiophene ring may influence reactivity and properties.

These comparisons highlight how variations in halogen substitution and structural orientation can affect both chemical reactivity and potential applications of these compounds.

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

256.91461 g/mol

Monoisotopic Mass

256.91461 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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